molecular formula C20H23N3OS2 B13812190 Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-

Cat. No.: B13812190
M. Wt: 385.6 g/mol
InChI Key: UHWSZOQJTSDVMW-UHFFFAOYSA-N
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Description

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)- is a complex organic compound with a unique structure that includes a thieno[2,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)- typically involves multiple steps, starting with the preparation of the thieno[2,3-D]pyrimidine core. This core is then functionalized with various substituents to achieve the desired structure. Common reagents used in these reactions include ethylating agents, dimethylating agents, and thiolation reagents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)
  • Propanoic acid, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-

Uniqueness

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)- is unique due to its specific substitution pattern on the thieno[2,3-D]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H23N3OS2

Molecular Weight

385.6 g/mol

IUPAC Name

2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C20H23N3OS2/c1-5-14-9-7-8-10-16(14)23-17(24)11-25-19-18-15(6-2)12(3)26-20(18)22-13(4)21-19/h7-10H,5-6,11H2,1-4H3,(H,23,24)

InChI Key

UHWSZOQJTSDVMW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C(=C(S3)C)CC)C

Origin of Product

United States

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